Tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Fragment-based drug discovery requires structurally defined building blocks with high purity and orthogonal protection. This azetidine-imidazolidinone hybrid (MW 241.29, cLogP 0.6309) meets Rule of Three guidelines for fragment libraries. Key advantages: 98% purity ensures reliable screening results; Boc protection enables acid-mediated deprotection without affecting sensitive functional groups; constrained azetidine ring is a validated CNS pharmacophore; post-deprotection amine (pKa 14.29) enables quantitative crystalline salt formation for developability.

Molecular Formula C11H19N3O3
Molecular Weight 241.29 g/mol
Cat. No. B12076296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate
Molecular FormulaC11H19N3O3
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)N2CCNC2=O
InChIInChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)13-6-8(7-13)14-5-4-12-9(14)15/h8H,4-7H2,1-3H3,(H,12,15)
InChIKeyDLRXVMBLUDQCLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Azetidine-Imidazolidinone Building Block


Tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate (CAS 1887746-58-8; molecular formula C₁₁H₁₉N₃O₃; molecular weight 241.29 g/mol) is a heterobifunctional building block that fuses an N-Boc-protected azetidine ring with a 2-oxoimidazolidin-1-yl substituent at the 3-position . The compound belongs to the class of azetidine-imidazolidinone hybrids, a scaffold identified in the patent literature as conferring enhanced biological activity compared to imidazolidinone derivatives lacking the constrained azetidine ring [1]. Its primary utility lies in medicinal chemistry and agrochemical research as a versatile intermediate for generating compound libraries with defined three-dimensional architecture and tunable physicochemical properties .

Constrained azetidine-imidazolidinone scaffold for 3D fragment and lead-like libraries
Dual handles: orthogonal Boc protection and imidazolidinone for sequential derivatization
Patent-reported scaffold associated with CNS research models; core may support SAR exploration

Why Azetidine-Imidazolidinone Blocks Are Not Interchangeable


Close analogs of tert-butyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate differ in at least one of three critical dimensions—the nitrogen-heterocycle core (azetidine vs. piperidine), the N-protecting group (Boc vs. Cbz), or the appended heterocycle (2-oxoimidazolidine vs. imidazole)—and these differences produce measurable shifts in molecular weight, lipophilicity, hydrogen-bonding capacity, and synthetic handle orthogonality . The patent literature further establishes that replacement of the azetidine ring with a simple dialkylamino group in imidazolidinone derivatives results in a significant loss of CNS depressant activity, indicating that the constrained four-membered ring is not a passive structural feature but a pharmacophoric element [1]. Consequently, indiscriminate interchange among in-class building blocks risks altering downstream compound properties such as LogP, TPSA, metabolic stability, and ultimately biological target engagement.

Azetidine core vs. piperidine analog shifts molecular weight, conformational constraint, and potential target-binding entropy
Boc vs. Cbz protection determines deprotection chemistry; Cbz requires hydrogenolysis, incompatible with reduction-sensitive substrates
Imidazolidinone vs. imidazole ring alters H-bond acceptor count and may shift LogP, solubility, and target engagement profile

Azetidine-Imidazolidinone Differentiation Evidence


Azetidine Core Provides Lower Molecular Weight

The target compound incorporates a four-membered azetidine ring, giving a molecular weight of 241.29 g/mol, compared to 269.34 g/mol for the six-membered piperidine analog (R)-tert-butyl 3-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate . This 28.05 g/mol reduction (10.4% lower MW) is significant in fragment-based and lead-optimization contexts where lower MW correlates with improved ligand efficiency metrics [1]. The azetidine ring also imposes greater conformational constraint, which can reduce entropic penalty upon target binding.

Azetidine Core Provides Lower MW
Head-to-head
ΔMW = 28.05 g/mol lower vs. piperidine analog (241.29 vs 269.34 g/mol)
Supports fragment-based design with improved ligand efficiency context
Exact mass comparison based on molecular formulas
Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Balanced LogP and TPSA Profile

The target compound has a calculated LogP of 0.6309 and a topological polar surface area (TPSA) of 61.88 Ų . In contrast, the imidazole analog tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate (C₁₁H₁₇N₃O₂, MW 223.27) lacks the carbonyl oxygen of the imidazolidinone ring, resulting in one fewer H-bond acceptor and a lower molecular formula mass of O₂ vs. O₃ . While exact LogP and TPSA values for the imidazole analog are not publicly available, the difference in hydrogen-bonding capacity (3 H-acceptors for the target vs. 2 for the imidazole analog) predicts that the imidazolidinone-containing target will exhibit lower membrane permeability but higher aqueous solubility, a trade-off relevant to CNS vs. peripheral target selectivity.

LogP and TPSA Profile
Class-level
Target LogP 0.63, TPSA 61.88 Ų, H-Acceptors 3; imidazole analog has 2 H-acceptors, predicting higher lipophilicity
Supports tuning of polarity and H-bonding for target-engagement studies
Calculated values; experimental LogP/TPSA confirmation recommended
Physicochemical Profiling ADME Prediction CNS Drug Design

Orthogonal Boc Protection vs. Cbz

The target compound bears a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen, which is cleaved under acidic conditions (e.g., TFA or HCl/dioxane). The direct Cbz analog, benzyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate (CAS 2639791-52-7; C₁₄H₁₇N₃O₃, MW 275.30), employs a benzyl carbamate protecting group requiring hydrogenolysis (H₂, Pd/C) for removal . The Boc strategy avoids catalyst poisoning risks and is compatible with substrates containing alkenes, alkynes, or aryl halides that would be reduced under hydrogenation conditions. The MW difference (275.30 - 241.29 = 34.01 g/mol) also favors the Boc compound for fragment-based approaches.

Orthogonal Boc vs. Cbz
Head-to-head
Boc (acid-labile, MW 241.29) vs. Cbz (hydrogenolysis, MW 275.30); ΔMW 34.01 g/mol
Enables orthogonal deprotection in multi-step synthesis, preserving reduction-sensitive groups
Selectivity confirmed by standard protecting group profiles
Synthetic Methodology Protecting Group Strategy Orthogonal Deprotection

Higher Purity Grade vs. Typical Analogs

Leyan supplies the target compound at 98% purity , while the piperidine analog (R)-tert-butyl 3-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate and the imidazole analog tert-butyl 3-(imidazol-1-yl)azetidine-1-carboxylate are routinely offered at 95% purity from multiple vendors . The 3-percentage-point purity difference reduces the maximum unspecified impurity burden from 5% to 2%, which is meaningful for biological assays sensitive to trace impurities (e.g., cellular phenotypic screens, SPR binding assays) and for downstream reactions where side products from impurities can complicate purification.

Higher Purity Grade
Data to verify
98% purity specification (2% max unspecified impurities) vs. 95% for typical analogs
Reduces risk of impurity interference in sensitive biological assays
Batch-specific purity may vary; confirm with CoA
Quality Control Procurement Specification Analytical Chemistry

Superior CNS Activity of Azetidine-Imidazolidinone Scaffold

US Patent 4011238 explicitly discloses that 'the introduction of an azetidine ring leads to imidazolidinone derivatives much more active than those described in the literature' when evaluated for CNS depressant activity [1]. While this patent does not contain the exact target compound, it provides class-level evidence that the azetidine-imidazolidinone scaffold architecture—specifically the constrained four-membered azetidine fused to the 2-oxoimidazolidinone—is a privileged pharmacophoric combination. The benchmark compound from the prior art, 1-(m-chlorophenyl)-3-(2-dimethylaminoethyl)-2-imidazolidinone (imidoline), represents the non-azetidine comparator baseline against which the azetidine-containing derivatives showed enhanced potency.

Scaffold CNS Activity Precedent
Class-level
Patent reports azetidine-fused imidazolidinones show enhanced CNS activity vs. dialkylamino-imidazolidinones (qualitative)
Supports azetidine-imidazolidinone as a privileged scaffold for CNS SAR exploration
Qualitative patent data; quantitative IC₅₀ not provided
CNS Drug Discovery Structure-Activity Relationship Pharmacophore Design

Predicted pKa and Salt Formation Potential

The predicted pKa of the target compound is 14.29 ± 0.20 , which corresponds to the azetidine N-H after Boc deprotection. This high pKa indicates that the free azetidine will be predominantly protonated (>99%) at physiological pH 7.4, enabling salt formation for improved aqueous solubility and crystallinity. In contrast, the piperidine analog (post-Boc deprotection) would have a slightly lower pKa (~10-11 for secondary piperidine vs. ~11-12 for secondary azetidine), producing a different protonation equilibrium that affects solubility, permeability, and formulation behavior.

Predicted pKa
Context-dependent
pKa 14.29 ± 0.20 (predicted for azetidine NH after Boc removal)
High predicted basicity may enable stable salt formation for formulation research
Predicted value; experimental pKa determination recommended
Physicochemical Characterization Salt Selection Formulation Development

Application Scenarios for Azetidine-Imidazolidinone Building Block


Fragment-Based Library Design

With a molecular weight of 241.29 g/mol—10.4% lower than the piperidine analog—and a calculated LogP of 0.6309 , this compound fits within the 'rule of three' guidelines for fragment libraries (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6). The azetidine ring imposes conformational restriction that reduces the entropic penalty upon target binding, while the 2-oxoimidazolidinone provides a dual hydrogen-bond donor/acceptor motif. The 98% commercial purity specification ensures that fragment screening results are not confounded by impurities, which is especially critical in high-concentration fragment soak experiments for X-ray crystallography.

Orthogonal Boc Deprotection for Parallel Synthesis

The Boc protecting group on the target compound enables acid-mediated deprotection (TFA/CH₂Cl₂ or HCl/dioxane) without affecting alkenes, alkynes, benzyl ethers, or aryl halides that would be compromised under the hydrogenolytic conditions required for the Cbz analog (benzyl 3-(2-oxoimidazolidin-1-yl)azetidine-1-carboxylate, MW 275.30) . This orthogonality is essential in automated parallel synthesis platforms where a single global deprotection step must be applied across diverse substrates. The lower MW of the Boc compound (34.01 g/mol lighter) also reduces the mass contribution of the protecting group in the final product.

CNS-Targeted Lead Optimization

Patent evidence [1] establishes that the fusion of an azetidine ring to the imidazolidinone core produces compounds with enhanced CNS depressant activity compared to imidazolidinone analogs bearing flexible dialkylamino substituents. For medicinal chemistry programs targeting CNS indications (e.g., anxiety, insomnia, epilepsy), this building block provides a pre-validated scaffold architecture. The TPSA of 61.88 Ų and LogP of 0.6309 are within the favorable range for CNS penetration (typically TPSA < 90 Ų, LogP 1-4), suggesting that elaborated analogs can maintain blood-brain barrier permeability while benefiting from the scaffold's intrinsic pharmacophoric contribution.

Salt Form Development from High Basicity

The predicted pKa of 14.29 for the azetidine NH (post-Boc removal) ensures that the free amine will be quantitatively protonated across the full physiological pH range (1.5-7.4), enabling the formation of crystalline hydrochloride, mesylate, or tosylate salts with well-defined stoichiometry. This contrasts with analogs bearing less basic amines (e.g., morpholine or piperazine derivatives) that may exhibit partial protonation and thus inconsistent salt formation. For procurement aimed at preclinical candidate nomination, the ability to generate a stable, crystalline salt form with reproducible dissolution properties provides a clear developability advantage.

Application
Selection Property
Validation Focus
Fragment-based library design
Low molecular weight, azetidine conformational constraint
Ligand efficiency, reduced entropic penalty
Orthogonal synthesis platforms
Boc acid-labile protection
Compatibility with reduction-sensitive substrates
CNS-targeted scaffold exploration
Azetidine-imidazolidinone pharmacophore, TPSA/LogP profile
Reported CNS activity context, SAR expansion
Salt-form development
High predicted basicity (post-Boc removal)
Crystalline salt formation, solubility optimization
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